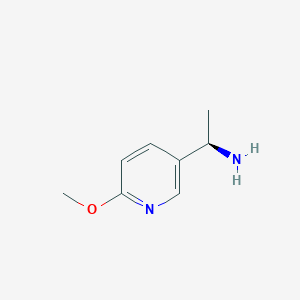

(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18249171

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O |

|---|---|

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | (1R)-1-(6-methoxypyridin-3-yl)ethanamine |

| Standard InChI | InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m1/s1 |

| Standard InChI Key | QZCQDZMQHCBXQU-ZCFIWIBFSA-N |

| Isomeric SMILES | C[C@H](C1=CN=C(C=C1)OC)N |

| Canonical SMILES | CC(C1=CN=C(C=C1)OC)N |

Introduction

Chemical Structure and Stereochemistry

The molecular formula of (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . Its structure features a pyridine ring with a methoxy (-OCH₃) group at the 6-position and an ethylamine (-CH(CH₃)NH₂) substituent at the 3-position. The chiral center at the ethylamine side chain confers the (R)-configuration, which is critical for its stereoselective interactions.

Stereochemical Representation

The SMILES notation for the compound is CC@HN, explicitly denoting the (R)-configuration . The InChIKey QZCQDZMQHCBXQU-ZCFIWIBFSA-N further confirms its stereochemistry .

Synthesis and Enantioselective Preparation

Direct Asymmetric Reductive Amination (DARA)

A landmark study by Yamada et al. (2021) demonstrated the synthesis of this compound via direct asymmetric reductive amination (DARA) of 2-acetyl-6-methoxypyridine . Key reaction parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Ru(OAc)₂{(S)-binap} |

| Nitrogen Source | Ammonium trifluoroacetate |

| Solvent | Tetrahydrofuran (THF) |

| Hydrogen Pressure | 0.8 MPa |

| Enantiomeric Excess | >99.9% |

| Conversion Rate | >99% |

This method avoids traditional resolution techniques, offering a streamlined route to high-purity (R)-enantiomers .

Alternative Synthetic Routes

While DARA is the most efficient method, other approaches include:

Physicochemical Properties

Free Base vs. Salt Forms

The compound is often stabilized as a hydrochloride salt. Key derivatives include:

| Form | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Free Base | 1212932-79-0 | C₈H₁₂N₂O | 152.19 g/mol |

| Hydrochloride | 1391354-82-7 | C₈H₁₃ClN₂O | 188.66 g/mol |

| Dihydrochloride | 2389009-07-6 | C₈H₁₄Cl₂N₂O | 225.11 g/mol |

The hydrochloride salts enhance stability and solubility in polar solvents .

Spectral Characteristics

Predicted spectroscopic data based on structural analogs:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 1H, pyridine-H), 6.70 (d, 1H, pyridine-H), 3.95 (s, 3H, OCH₃), 3.50 (q, 1H, CH), 1.40 (d, 3H, CH₃).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine).

Applications in Pharmaceutical Research

Role in Drug Discovery

Chiral amines like (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine serve as critical intermediates in synthesizing:

-

Kinase inhibitors (targeting cancer pathways).

-

Neuroactive compounds (modulating neurotransmitter receptors).

The high enantiopurity (>99.9% ee) ensures minimized off-target effects in drug candidates .

Case Study: Asymmetric Catalysis

The compound’s pyridine moiety acts as a ligand in transition-metal catalysis, enabling enantioselective C-C bond formations .

Future Directions

Further research should explore:

-

Green chemistry adaptations (e.g., photocatalytic amination).

-

In vivo pharmacological profiling to identify therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume